
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride is an organic compound with the chemical formula C11H16FClN. It is a white crystalline powder with a strong ammonia smell. This compound is mainly used in drug synthesis and organic synthesis, and is commonly used in the preparation of intermediates for drugs and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with nitroethane to form 2-(2-fluoro-5-methylphenyl)nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2-fluoro-5-methylphenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Neuropharmacological Research
Research indicates that 2-(2-fluoro-5-methylphenyl)propan-2-amine hydrochloride exhibits significant neuropharmacological activity. Compounds with similar structures have been studied for their potential as:
- Selective Serotonin Receptor Agonists : The compound may selectively target serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Its structure suggests that it might act as an agonist at the 5-HT_2A receptor, which is known for its role in the effects of classical psychedelics .
- Potential Treatment for Psychiatric Disorders : Given the growing interest in psychedelics for treating conditions like depression and anxiety, compounds like 2-(2-fluoro-5-methylphenyl)propan-2-amine could be explored for their therapeutic potential in clinical settings .
The synthesis of this compound involves standard organic chemistry techniques that allow for the introduction of the fluorine atom into the aromatic ring. This modification is believed to enhance receptor binding affinity and selectivity, which is crucial for developing effective therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound. Key findings include:
-
Agonist Activity at Serotonin Receptors : Research has shown that similar compounds can exhibit potent agonist activity at serotonin receptors, particularly the 5-HT_2A receptor, which is linked to mood modulation and hallucinogenic effects. These findings suggest that 2-(2-fluoro-5-methylphenyl)propan-2-amine may also possess similar properties .
Compound Receptor Target Agonist Potency LPH-5 5-HT_2A High LPH-5 5-HT_2CR Low - Therapeutic Implications : The potential of this compound in treating psychiatric disorders is notable, as compounds with similar structures have shown promise in clinical trials for depression and anxiety disorders. The selectivity for serotonin receptors could lead to fewer side effects compared to traditional antidepressants .
- Safety Profile : As with any new compound, understanding the safety profile is critical. Preliminary studies suggest that while there may be therapeutic benefits, attention must be paid to potential side effects associated with serotonin receptor activation .
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, leading to changes in cellular signaling and function. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)propan-2-amine hydrochloride
- 2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride
- 2-(2-Chloro-5-methylphenyl)propan-2-amine hydrochloride
Uniqueness
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride is a chemical compound known for its significant biological activity, particularly as a central nervous system (CNS) stimulant. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14FN, with a molar mass of 167.22 g/mol. The compound features a propan-2-amine backbone with a fluorinated aromatic ring, specifically the 2-fluoro-5-methylphenyl group attached to the nitrogen atom of the amine. The presence of fluorine enhances its lipophilicity and biological activity, making it an interesting candidate in medicinal chemistry.
Research indicates that 2-(2-Fluoro-5-methylphenyl)propan-2-amine primarily acts as a monoamine transporter inhibitor . It interacts with dopamine, norepinephrine, and serotonin transporters, inhibiting their reuptake. This action increases the extracellular concentrations of these neurotransmitters, thereby enhancing neurotransmission and potentially leading to stimulant effects. The unique fluorination may also influence receptor binding affinity and selectivity, which could enhance its therapeutic effects.
Biological Activity
The compound has been investigated for various biological activities:
- CNS Stimulation : Exhibits stimulant properties through enhanced neurotransmitter release.
- Neuropharmacological Effects : Potential applications in treating mood disorders due to its interaction with serotonin pathways.
- Analgesic Properties : Some studies suggest potential analgesic effects, warranting further investigation into its pain-relieving capabilities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(2-Fluoro-5-methylphenyl)propan-2-amine, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Amino-3-(2-fluorophenyl)propan-1-amine | Hydroxyl group addition | Potentially different pharmacokinetics |
1-(3-Fluorophenyl)-propan-1-amine | Variation in phenyl substitution | May exhibit distinct receptor affinities |
4-Fluorobenzylamine | Different aromatic substitution | Altered biological activity profile |
3-Fluoro-N,N-dimethylbenzeneethanamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |
This table highlights how variations in substitution patterns can lead to differences in biological activity and pharmacological properties, emphasizing the unique characteristics of 2-(2-Fluoro-5-methylphenyl)propan-2-amine.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of similar compounds. For instance:
- A study highlighted the structure–activity relationships (SAR) of various analogs showing significant differences in agonist potencies at serotonin receptors, indicating that specific substitutions can dramatically alter biological activity .
- Another investigation into the binding affinities of related compounds revealed that modifications in the aromatic ring influence both potency and selectivity towards different neurotransmitter systems .
These findings underscore the importance of structural modifications in developing new therapeutic agents.
Properties
Molecular Formula |
C10H15ClFN |
---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-7-4-5-9(11)8(6-7)10(2,3)12;/h4-6H,12H2,1-3H3;1H |
InChI Key |
IXVYOZNYERXWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)N.Cl |
Origin of Product |
United States |
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